![molecular formula C28H49N8O18P3S B1240407 (R)-carnitinyl-CoA betaine](/img/structure/B1240407.png)
(R)-carnitinyl-CoA betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-carnitinyl-CoA betaine is an ammonium betaine and a 3-hydroxy fatty acyl-CoA. It is a conjugate acid of a (R)-carnitinyl-CoA(3-).
Scientific Research Applications
Enzymatic Processes and Catalysis
The enzyme crotonobetainyl/gamma-butyrobetainyl-CoA:carnitine CoA-transferase (CaiB) catalyzes a critical step in carnitine metabolism. This process leads to the production of gamma-butyrobetaine and involves the enzyme binding to CoA and carnitinyl-CoA. The study of Escherichia coli CaiB provides insights into the structural and functional aspects of this enzyme, highlighting its role in the metabolism of carnitine and related compounds (Rangarajan et al., 2005).
Metabolic Pathways in Bacteria
In Rhizobium meliloti, a bacterium that forms symbiotic relationships with plants, genes essential for the catabolism of various betaines, including carnitine, are located on its symbiotic megaplasmid. This indicates a significant role for (R)-carnitinyl-CoA betaine in bacterial metabolism and its interactions with host plants (Goldmann et al., 1991).
Role in Fatty Acid Oxidation
Betaine, which relates to (R)-carnitinyl-CoA betaine, influences the enzyme activity and mRNA abundance for carnitine palmitoyltransferase I (CPT I) in liver and skeletal muscle. This enzyme is vital for fatty acid oxidation, and its regulation by betaine suggests an important interplay between betaine and carnitine in metabolic processes (Huang et al., 2009).
Influence on Carnitine Transport
The carnitine system, including (R)-carnitinyl-CoA betaine, plays a key role in maintaining homeostasis in acyl-CoA pools in cells. The OCTN3 transporter, found in peroxisomal membranes, is critical for the transport of carnitine derivatives, highlighting the importance of these compounds in cellular metabolism and transport processes (Lamhonwah et al., 2005).
properties
Product Name |
(R)-carnitinyl-CoA betaine |
---|---|
Molecular Formula |
C28H49N8O18P3S |
Molecular Weight |
910.7 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate |
InChI |
InChI=1S/C28H49N8O18P3S/c1-28(2,23(41)26(42)31-7-6-18(38)30-8-9-58-19(39)10-16(37)11-36(3,4)5)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(40)27(52-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,37,40-41H,6-13H2,1-5H3,(H7-,29,30,31,32,33,38,42,43,44,45,46,47,48,49)/t16-,17-,21-,22-,23+,27-/m1/s1 |
InChI Key |
BBRISSLDTUHWKG-PVMHLSDZSA-N |
Isomeric SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@H](C[N+](C)(C)C)O)O |
SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.